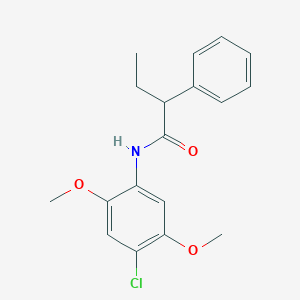

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-chloro-2,5-dimethoxyphenyl group and a phenyl moiety. The compound’s amide linkage and aromatic substituents may influence its solubility, stability, and reactivity compared to analogs .

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c1-4-13(12-8-6-5-7-9-12)18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h5-11,13H,4H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSYKXHKLKHRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and phenylbutyric acid.

Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the amide bond.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Reduction: Using a platinum-on-carbon catalyst for the reduction of nitro compounds to amines.

Amide Formation: Reacting the amine with an appropriate acid or acid derivative under controlled conditions.

Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Psychoactive Properties

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide is part of the broader category of new psychoactive substances (NPS), which are designed to mimic the effects of existing drugs while evading legal restrictions. Research indicates that compounds in this class can produce hallucinogenic effects similar to those of traditional psychedelics, such as LSD and psilocybin. The compound's structure suggests it may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood and perception .

Potential Therapeutic Uses

Emerging studies suggest that compounds like this compound may hold therapeutic potential in treating mental health disorders such as depression and anxiety. The serotonergic activity associated with these compounds could lead to novel treatments that leverage their psychoactive properties for therapeutic benefit .

Toxicological Studies

Case Reports and Clinical Observations

Clinical case studies have highlighted the toxicological profile of this compound analogs like 25I-NBOMe, which share structural similarities. Reports indicate adverse effects following exposure, including seizures, tachycardia, and severe agitation. Such findings underscore the importance of understanding the safety profile and potential risks associated with these compounds .

Metabolic Studies

Research has focused on the metabolic pathways of related compounds to better understand their pharmacokinetics and potential toxicity. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to identify metabolites and elucidate the metabolic fate of these substances in biological systems .

Research Methodologies

Behavioral Studies

Animal models have been used extensively to evaluate the behavioral effects of this compound and its analogs. Studies utilizing conditioned place preference (CPP) paradigms have demonstrated reinforcing effects that suggest potential for abuse. These findings are critical for assessing the dependence liability of new psychoactive substances .

Analytical Techniques

The detection and quantification of this compound in biological samples require sophisticated analytical methodologies. Techniques such as UPLC-time-of-flight mass spectrometry are essential for accurately identifying these compounds amidst complex biological matrices .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Class | New Psychoactive Substances (NPS) |

| Pharmacological Effects | Hallucinogenic properties; potential antidepressant effects |

| Toxicological Concerns | Adverse effects include seizures and agitation; requires careful monitoring |

| Research Techniques | Behavioral assays; advanced analytical chemistry methods |

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

Signal Transduction Pathways: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structural Differences :

- The phthalimide core (isoindole-1,3-dione) replaces the butanamide backbone.

- A single chlorine substituent is present at the 3-position of the phthalimide ring, compared to the 4-chloro-2,5-dimethoxyphenyl group in the target compound.

- Functional Properties: Used as a monomer precursor for polyimides due to its thermal stability and rigidity . The absence of methoxy groups reduces its electron-donating capacity relative to N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide.

- Synthetic Relevance :

Sulfonamide Derivatives (e.g., N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide)

- Structural Differences :

- A sulfonamide group (-SO₂NH-) replaces the butanamide moiety.

- Additional substituents include bromine, morpholine, and trimethylbenzene, which enhance steric bulk and electronic complexity.

- Functional Properties :

- Reactivity :

Azo-Linked Derivatives (e.g., 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide])

- Structural Differences :

- An azo (-N=N-) bridge connects two biphenyl units, with each terminating in an N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide group.

- The 3-oxobutyramide group introduces a ketone adjacent to the amide, unlike the simpler butanamide in the target compound.

- Functional Properties :

Data Tables

Table 1. Key Structural and Functional Comparisons

| Compound | Core Structure | Key Substituents | Primary Applications |

|---|---|---|---|

| This compound | Butanamide | 4-Chloro-2,5-dimethoxyphenyl, phenyl | Undefined (potential medicinal/materials) |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-Chloro, phenyl | Polyimide synthesis |

| Sulfonamide derivatives | Sulfonamide | Bromine, morpholine, trimethylbenzene | Enzyme inhibition, drug design |

| Azo-linked derivatives | Azo-biphenyl | Dichlorobiphenyl, 3-oxobutyramide | Dyes, pigments |

Table 2. Physicochemical Properties (Inferred)

| Compound | Molecular Weight (g/mol) | Solubility (Polarity) | Stability |

|---|---|---|---|

| This compound | ~330 (estimated) | Low (nonpolar groups) | Moderate (amide hydrolysis risk) |

| 3-Chloro-N-phenyl-phthalimide | 257.67 | Low | High (thermal stability) |

| Sulfonamide derivatives | ~500–600 | Variable | High (resistant to hydrolysis) |

| Azo-linked derivatives | ~900–1000 | Very low | High (azo group stability) |

Research Findings and Gaps

- Target Compound: No direct studies are cited in the evidence, but its structural analogs suggest possible utility in drug discovery (amide-based therapeutics) or polymer science.

- Key Contrasts :

- Synthetic Challenges :

- The steric hindrance from the 2,5-dimethoxy groups in the target compound may complicate synthesis compared to less-substituted analogs.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 359.8 g/mol. Its structure includes a chloro-substituted dimethoxyphenyl group and a phenylbutanamide backbone, which are critical for its biological activity.

This compound interacts with specific molecular targets, influencing various biological pathways:

- Molecular Targets : The compound may interact with enzymes and receptors, modulating their activity. It has shown potential in targeting pain signaling pathways and neurotransmitter receptors.

- Pathways Involved : It may influence pathways related to cell growth , apoptosis , and metabolic processes , suggesting its role in both therapeutic and adverse effects.

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial and anticancer properties. Research has shown its effectiveness against various bacterial strains and cancer cell lines, although detailed mechanisms remain to be fully elucidated.

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its anti-inflammatory and analgesic properties. Its structural similarity to other pharmacologically active compounds suggests potential interactions with receptors involved in pain perception pathways. Studies have indicated that it may inhibit pro-inflammatory cytokines and modulate pain signaling .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Comparison with similar compounds reveals how variations in substitution can affect pharmacological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methyl-2,5-dimethoxyphenyl)-2-phenylbutanamide | Methyl substitution instead of chloro | Potentially different pharmacological profile |

| N-(3-chloro-4-methoxyphenyl)-2-phenylbutanamide | Different chlorine position | May exhibit altered receptor interactions |

| 4-Chloro-N-(3-methoxyphenyl)-butanamide | Methoxy substitution on phenyl | Variations in biological activity due to structural changes |

Clinical Observations

Clinical observations related to compounds structurally similar to this compound have provided insights into its safety profile and therapeutic potential. For instance, reports on the effects of related compounds have highlighted instances of toxicity as well as therapeutic efficacy, emphasizing the need for careful dosage and administration strategies .

Animal Studies

Animal studies have demonstrated that this compound can elicit significant physiological responses. In rodent models, doses ranging from 0.1 to 3 mg/kg have been shown to produce observable effects on behavior and neurochemical signaling, indicating its potential as a therapeutic agent in pain management .

Q & A

Q. What strategies address stability issues of this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.